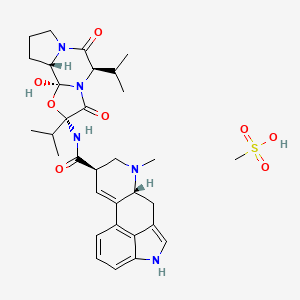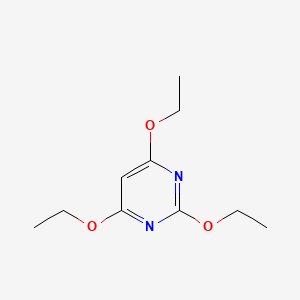
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and multiple chlorophenoxy groups, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves several steps. The primary synthetic route includes the esterification of acetic acid derivatives with 2,4,5-trichlorophenoxy groups, followed by the incorporation of the piperazine ring. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The chlorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Applications De Recherche Scientifique
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and chlorophenoxy groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
2,4,5-Trichlorophenoxyacetic acid: Known for its herbicidal properties.
Piperazine derivatives: Used in various pharmaceutical applications.
Chlorophenoxy esters: Commonly used in organic synthesis. The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, making it versatile for various applications.
Propriétés
Numéro CAS |
105115-40-0 |
|---|---|
Formule moléculaire |
C24H26Cl8N2O6 |
Poids moléculaire |
722.1 g/mol |
Nom IUPAC |
2-[4-[2-[2-(2,4,5-trichlorophenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C24H24Cl6N2O6.2ClH/c25-15-9-19(29)21(11-17(15)27)37-13-23(33)35-7-5-31-1-2-32(4-3-31)6-8-36-24(34)14-38-22-12-18(28)16(26)10-20(22)30;;/h9-12H,1-8,13-14H2;2*1H |
Clé InChI |
UWPHOKQBIVROGS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5,7,9,11,13,15-Heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B13741039.png)
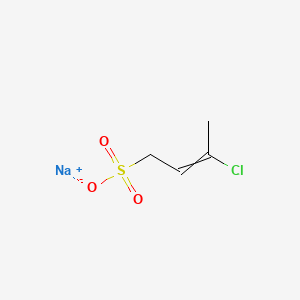
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)

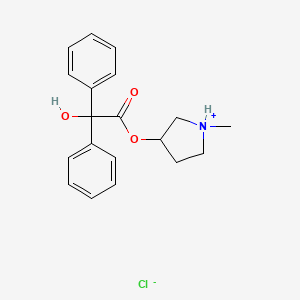

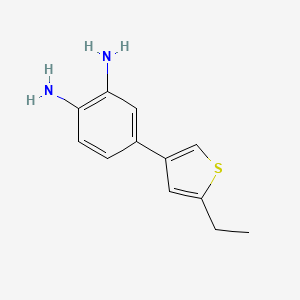
![1-azabicyclo[2.2.2]octan-3-yl 2-tert-butyl-2-hydroxy-5-methylhex-5-en-3-ynoate](/img/structure/B13741083.png)
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
